Triphenyl(1,2,2-triphenylethyl)silane
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Overview
Description
Triphenyl(1,2,2-triphenylethyl)silane is an organosilicon compound with the molecular formula C38H32Si and a molecular weight of 516.765 g/mol . This compound is characterized by its unique structure, which includes a silicon atom bonded to a triphenylethyl group and three phenyl groups. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of Triphenyl(1,2,2-triphenylethyl)silane typically involves the reaction of triphenylsilane with a suitable reagent that introduces the 1,2,2-triphenylethyl group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organometallic reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Triphenyl(1,2,2-triphenylethyl)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Triphenyl(1,2,2-triphenylethyl)silane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the development of advanced materials and as a precursor for other organosilicon compounds .
Mechanism of Action
The mechanism of action of Triphenyl(1,2,2-triphenylethyl)silane involves its ability to form stable carbon-silicon bonds. This stability is due to the strong bonding interactions between the silicon atom and the phenyl groups. The molecular targets and pathways involved in its action are primarily related to its reactivity with various organic and inorganic compounds .
Comparison with Similar Compounds
Triphenyl(1,2,2-triphenylethyl)silane can be compared with other similar compounds such as:
Triphenylsilane: A simpler compound with the formula C18H16Si , used in similar applications but lacks the additional triphenylethyl group.
Tetraphenylsilane: Another related compound with four phenyl groups attached to the silicon atom, used in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to its simpler counterparts .
Properties
Molecular Formula |
C38H32Si |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
triphenyl(1,2,2-triphenylethyl)silane |
InChI |
InChI=1S/C38H32Si/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)38(33-23-11-3-12-24-33)39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37-38H |
InChI Key |
OOKGNODSGMQGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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